Product packaging for Fmoc-D-Thz-OH(Cat. No.:)

Fmoc-D-Thz-OH

Cat. No.: B1580457
M. Wt: 355.4
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Thz-OH is a useful research compound. Molecular weight is 355.4. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
 B1580457 Fmoc-D-Thz-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNZLPLVVGCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423719-54-4
Record name (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid 97%
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Evolution of Thiazolidine 4 Carboxylic Acid Derivatives in Peptide Chemistry

Thiazolidine-4-carboxylic acid and its derivatives are cyclic analogues of cysteine, formed by the condensation of a cysteine residue with an aldehyde or ketone. novapublishers.commcmaster.ca This structural modification has been a subject of significant interest in peptide chemistry for several reasons. Initially, the thiazolidine (B150603) ring was explored as a method to protect the reactive sulfhydryl group of cysteine during peptide synthesis. mcmaster.ca This protection strategy prevents the unwanted oxidation of cysteine to form disulfide bridges at inappropriate stages of the synthesis.

Over time, the role of thiazolidine derivatives has evolved beyond simple protection. Researchers discovered that the incorporation of a thiazolidine ring introduces a significant conformational constraint into the peptide backbone. This rigidity can be strategically employed to stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for biological activity.

Furthermore, thiazolidine-4-carboxylic acid derivatives have been investigated as prodrugs of L-cysteine. novapublishers.com The thiazolidine ring can be designed to be stable under certain physiological conditions and then break down to release free cysteine at a target site. This approach has been explored for various therapeutic applications, including agents for inhibiting melanogenesis. jst.go.jp The synthesis of various 2-arylthiazolidine-4-carboxylic acid amides has been a focus of research for developing novel anticancer agents, with studies demonstrating their antiproliferative activity against melanoma and prostate cancer cells. nih.gov

Significance of D Stereochemistry in Thiazolidine Building Blocks

The chirality, or "handedness," of amino acids is a fundamental concept in biochemistry, with the vast majority of naturally occurring peptides and proteins being composed of L-amino acids. jpt.com The incorporation of their mirror images, D-amino acids, into synthetic peptides is a powerful strategy in medicinal chemistry and peptide design. biopharmaspec.com

The primary advantage of using D-amino acids, and by extension D-thiazolidine building blocks like Fmoc-D-Thz-OH, is the enhanced resistance to enzymatic degradation. lifetein.comoup.com Proteases, the enzymes responsible for breaking down proteins and peptides in the body, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. lifetein.com Peptides containing D-amino acids are therefore less susceptible to proteolysis, leading to a significantly longer biological half-life. biopharmaspec.comoup.com This increased stability is a highly desirable attribute for peptide-based therapeutics.

Beyond stability, the introduction of a D-amino acid can profoundly influence the peptide's three-dimensional structure. nih.gov It can induce specific turns or folds that may not be accessible with only L-amino acids, potentially leading to novel binding affinities and biological activities. lifetein.com The strategic placement of a D-amino acid can alter the peptide's conformation to enhance its interaction with a biological target or even create entirely new functionalities. nih.gov Therefore, the D-stereochemistry in this compound is not merely an incidental feature but a deliberate design element for creating peptides with improved pharmacokinetic properties and unique biological functions. jpt.combiopharmaspec.com

Overview of Fmoc Protecting Group Utility in Peptide Synthesis Methodologies

Stereoselective Synthesis of this compound Precursors

The stereochemistry of thiazolidine (B150603) derivatives is crucial for their biological activity and their application as chiral synthons. The development of stereoselective synthetic routes to access specific diastereomers is therefore of high importance.

Chiral Pool Synthesis from Amino Acids (e.g., Cysteine, D-Penicillamine)

A primary and efficient method for synthesizing chiral thiazolidine-4-carboxylic acids involves the condensation of cysteine or its analogs, such as D-penicillamine, with aldehydes or ketones. irapa.orgrsc.orgnanobioletters.comnovapublishers.com This approach utilizes the inherent chirality of the starting amino acid to establish the stereocenter at the C4 position of the thiazolidine ring. The reaction of L-cysteine with aldehydes, for instance, typically yields a mixture of (2R,4R) and (2S,4R) diastereomers. ekb.eg The formation of these diastereomers is a result of the nucleophilic attack of the thiol and amino groups of cysteine onto the carbonyl carbon of the aldehyde. novapublishers.comirapa.org

This method is widely employed due to the ready availability of enantiomerically pure amino acids from the chiral pool. researchgate.net The reaction is often carried out under mild conditions, for example, by stirring the amino acid and the aldehyde in a solvent mixture like ethanol (B145695) and water at room temperature. irapa.org

Nucleophilic Cyclization Approaches and Control of Diastereoselectivity

The condensation reaction between an amino acid like L-cysteine and an aldehyde proceeds via nucleophilic cyclization. novapublishers.com The amino and thiol groups of cysteine act as nucleophiles, attacking the electrophilic carbonyl group of the aldehyde to form the thiazolidine ring. irapa.org

Controlling the diastereoselectivity of this cyclization is a key challenge. The ratio of the resulting cis and trans diastereomers is significantly influenced by the reaction solvent. nanobioletters.comirapa.org For example, in the synthesis of 2-phenylthiazolidine-4-carboxylic acid from L-cysteine and benzaldehyde (B42025), the cis isomer is favored in chloroform (B151607) (CDCl3), while the trans isomer is the major product in dimethyl sulfoxide (B87167) (DMSO-d6). irapa.org This solvent-dependent equilibrium is a result of epimerization at the C2 position. irapa.org While the diastereomers are often difficult to separate, understanding the factors that control their formation is critical for targeted synthesis. nanobioletters.com In some cases, specific reaction conditions can lead to the isolation of a single diastereomer. For instance, acylation of the thiazolidine nitrogen under kinetically controlled conditions can favor the formation of the trans diastereomer, while thermodynamically controlled conditions can yield the cis product. researchgate.net

Optimization of Protecting Group Strategies for Thiazolidine-4-carboxylic Acids

Protecting group chemistry is fundamental in the synthesis and application of thiazolidine-4-carboxylic acids, particularly in solid-phase peptide synthesis (SPPS). rsc.orgtandfonline.com The thiazolidine ring itself can act as a protecting group for both the thiol and amino functionalities of a cysteine residue. rsc.org The fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group for the nitrogen atom of the thiazolidine ring, creating Fmoc-Thz-OH. iris-biotech.deiris-biotech.de This allows for the incorporation of the thiazolidine unit into a peptide chain using standard Fmoc-based SPPS protocols. rsc.orgnih.gov

The choice of protecting groups must be orthogonal, meaning that one group can be removed without affecting others. rsc.org This is crucial for the regioselective formation of disulfide bonds in complex peptides. rsc.org For example, the trityl (Trt) group is often used for thiol protection and is compatible with Fmoc chemistry. rsc.org Other protecting groups for the thiol side chain of cysteine include acetamidomethyl (Acm). frontiersin.org

Deprotection of the thiazolidine ring to reveal the free cysteine residue can be achieved under various conditions. A common method involves treatment with aqueous methoxyamine. iris-biotech.deiris-biotech.de Other deprotection strategies include the use of metal catalysts such as palladium(II) or silver(I) complexes, or oxidizing agents like iodine. rsc.org The development of efficient and chemoselective deprotection methods is an active area of research to ensure the integrity of the final peptide or molecule. frontiersin.orgresearchgate.net

Synthesis of Novel Substituted Thiazolidine-4-carboxylic Acid Building Blocks

The synthesis of novel substituted thiazolidine-4-carboxylic acid building blocks expands the chemical space available for drug discovery and materials science. researchgate.netnih.gov These derivatives are often synthesized by condensing L-cysteine with a variety of substituted aldehydes. tandfonline.comresearchgate.net This approach allows for the introduction of diverse functional groups at the C2 position of the thiazolidine ring.

For example, a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for various biological activities. tandfonline.com The synthesis typically involves a one-pot reaction of L-cysteine hydrochloride hydrate (B1144303) and a substituted benzaldehyde in the presence of a base like sodium bicarbonate in an ethanol/water mixture. tandfonline.com This method has been used to prepare a library of compounds with different substituents on the phenyl ring. researchgate.net

Furthermore, modifications can be made to the thiazolidine ring itself or to the carboxylic acid moiety to generate novel building blocks. For instance, thiazolidinones have been prepared as bioisosteres for carboxylic acids. nih.gov The development of synthetic routes to these novel thiazolidine derivatives often involves multi-step sequences and the use of various modern synthetic methodologies. nih.gov

Investigation of Asymmetric Synthesis Routes Utilizing Thiazolidine-Based Chiral Auxiliaries

Thiazolidine derivatives, particularly thiazolidinethiones, have proven to be effective chiral auxiliaries in asymmetric synthesis. nih.govscielo.org.mxacs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Thiazolidinethione chiral auxiliaries, derived from amino acids, have been successfully employed in various stereoselective transformations, including aldol (B89426) reactions. nih.govscielo.org.mx For example, N-acylthiazolidinethiones can undergo highly diastereoselective aldol reactions with aldehydes in the presence of a Lewis acid. scielo.org.mx The stereochemical outcome of these reactions can often be predicted and controlled.

A notable application is the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II) complex. nih.gov This reaction provides access to enantiomerically pure anti-β-aryl-β-hydroxy-α-amino acids with high stereocontrol. nih.gov The thiazolidinethione auxiliary can then be displaced by a variety of nucleophiles, allowing for the synthesis of diverse peptide fragments. nih.gov Microwave-assisted synthesis has also been shown to be an efficient method for preparing these chiral auxiliaries, offering improved yields and significantly reduced reaction times compared to conventional methods. mdpi.com

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols for D-Thz Incorporation

The foundation of modern peptide synthesis lies in the robust and versatile Fmoc solid-phase peptide synthesis (SPPS) methodology. peptide.comnih.govnih.gov The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc SPPS, which involves the sequential addition of Nα-Fmoc protected amino acids to a resin-bound peptide. peptide.comembrapa.br The process begins with the deprotection of the Nα-Fmoc group to expose a free amine, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. peptide.com

Coupling Reagent Selection and Reaction Kinetics

The selection of an appropriate coupling reagent is critical for achieving efficient and racemization-free incorporation of this compound. A variety of reagents are available, each with its own mechanism of action and reactivity profile.

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. embrapa.brpeptide.com However, for sterically hindered amino acids or challenging sequences, more potent activating agents are often preferred. chempep.com These include phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), as well as aminium/uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.comuni-kiel.de

The reaction kinetics of the coupling step are influenced by several factors, including the reactivity of the coupling reagent, the steric hindrance of the amino acid being coupled, and the nature of the N-terminal amino acid on the growing peptide chain. For instance, the coupling of bulky amino acids may require longer reaction times or the use of more powerful reagents like HATU to ensure complete incorporation. chempep.com The choice of base can also impact the reaction, with non-nucleophilic bases like diisopropylethylamine (DIEA) or 2,4,6-collidine being commonly employed to facilitate the coupling reaction. chempep.comuni-kiel.de

Table 1: Common Coupling Reagents for Fmoc-SPPS

Reagent Class Examples Key Features
Carbodiimides DCC, DIC Often used with additives like HOBt to suppress racemization. embrapa.brpeptide.com
Phosphonium Salts BOP, PyBOP, PyAOP Highly efficient and less prone to side reactions compared to carbodiimides. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU Fast reaction kinetics and suitable for difficult couplings. peptide.comchempep.com

Optimization of Fmoc Deprotection Conditions

The removal of the base-labile Fmoc protecting group is a critical step in each cycle of SPPS. chempep.com The standard condition for Fmoc deprotection is treatment with a 20% solution of piperidine in dimethylformamide (DMF). chempep.comnih.gov However, for peptides containing sensitive residues or those prone to aggregation, optimization of these conditions may be necessary.

Incomplete Fmoc deprotection can lead to the formation of deletion peptides, where one or more amino acids are missing from the final sequence. chempep.com Factors that can contribute to incomplete deprotection include peptide aggregation and steric hindrance around the N-terminus. To address this, increasing the deprotection time or performing a second deprotection step can be effective. chempep.comnih.gov

Alternatively, different deprotection reagents can be employed. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for faster and more efficient Fmoc removal, particularly in cases of slow deprotection kinetics. peptide.comnih.gov However, care must be taken as DBU can promote side reactions such as aspartimide formation. peptide.com For sensitive thiopeptides, DBU has been shown to reduce epimerization compared to piperidine. nih.gov Another alternative is the use of 4-methylpiperidine, which has been shown to be an effective substitute for piperidine. nih.gov

Resin Compatibility and Cleavage Considerations

The choice of solid support (resin) is a crucial aspect of SPPS, as it determines the C-terminal functionality of the peptide and the conditions required for its final cleavage. uci.edu For the synthesis of peptide amides, Rink amide resin is a common choice, while Wang resin or 2-chlorotrityl chloride resin are typically used for the preparation of peptide carboxylic acids. peptide.comuci.edu The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the attachment of the first amino acid without the need for activation, thereby preventing racemization. sigmaaldrich.com

The final step in SPPS is the cleavage of the synthesized peptide from the resin and the simultaneous removal of any side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). chempep.comaltabioscience.com The cleavage cocktail usually includes scavengers to trap the reactive carbocations generated during the deprotection of side chains, thus preventing unwanted side reactions. thermofisher.com

For peptides containing the thiazolidine moiety, the stability of the ring under cleavage conditions is a key consideration. While the thiazolidine ring is generally stable to the acidic conditions of TFA cleavage, specific cleavage cocktails and conditions may need to be optimized on a case-by-case basis. researchgate.net In some instances, palladium-assisted cleavage methods have been developed for the specific cleavage of thiazolidine linkages, offering an orthogonal strategy for peptide backbone disassembly. nih.govresearchgate.net The choice of scavengers is also critical, especially for peptides containing sensitive residues like tryptophan, methionine, or cysteine, to prevent their modification during the cleavage process. thermofisher.com

Table 2: Common Resins for Fmoc-SPPS and their Cleavage Conditions

Resin C-Terminal Functionality Typical Cleavage Cocktail
Rink Amide Amide TFA/TIS/H₂O (e.g., 95:2.5:2.5) peptide.comthermofisher.com
Wang Carboxylic Acid TFA/TIS/H₂O (e.g., 95:2.5:2.5) chempep.comuci.edu
2-Chlorotrityl Chloride Carboxylic Acid (or protected acid) Mild acids (e.g., TFE/DCM) for protected fragments; TFA for full deprotection. sigmaaldrich.com

Synthesis of Conformationally Constrained Peptides and Peptidomimetics Incorporating D-Thz Residues

The incorporation of D-Thz residues is a powerful strategy for creating peptides with well-defined three-dimensional structures. researchgate.netnih.gov These conformationally constrained peptides and peptidomimetics often exhibit enhanced biological activity, receptor selectivity, and resistance to enzymatic degradation compared to their flexible linear counterparts. nih.govnih.govnih.gov

Design Principles for Cyclic Peptides

Cyclic peptides represent a particularly important class of conformationally constrained molecules. nih.gov The cyclization of a linear peptide precursor dramatically reduces its conformational freedom, often locking it into a bioactive conformation. Several design principles guide the synthesis of cyclic peptides containing D-Thz.

The success of a cyclization reaction is highly dependent on the sequence of the linear precursor and the position of cyclization. thieme-connect.de Sequences that can adopt a pre-organized conformation amenable to ring closure tend to cyclize in higher yields. The inclusion of turn-inducing elements, such as D-amino acids or proline mimetics like D-Thz, can facilitate the adoption of such conformations. iupac.orgnih.gov The choice of cyclization site is also critical, and computational modeling can be employed to predict the most favorable positions for ring closure. thieme-connect.de Strategies for cyclization are diverse and include head-to-tail, side-chain-to-side-chain, and backbone cyclizations. thieme-connect.delookchem.comresearchgate.net

Key design strategies for improving properties like intestinal permeability in cyclic peptides include minimizing solvent-exposed polarity and maintaining favorable ranges for size and flexibility. nih.gov

Thiazolidine as a Scaffold for Mimicking β-Turns and Other Secondary Structures

The thiazolidine ring of D-Thz is an excellent scaffold for mimicking β-turns, which are common secondary structural motifs in proteins and peptides that play crucial roles in molecular recognition events. researchgate.netwjarr.com A β-turn involves four amino acid residues (i, i+1, i+2, and i+3) where the peptide chain reverses its direction.

By replacing one or more residues in a peptide sequence with D-Thz, it is possible to induce the formation of a stable β-turn structure. The specific type of β-turn (e.g., type I, type II, type II') that is mimicked depends on the stereochemistry of the thiazolidine ring and its position within the peptide sequence. researchgate.net For example, computational studies have shown that thiazolidine derivatives with an (R) configuration at the C-2 position have a high propensity to induce type II β-turns. researchgate.net This ability to precisely control the peptide backbone conformation is invaluable in the design of peptidomimetics that can effectively interact with biological targets. pnas.org

Application in Native Chemical Ligation (NCL) and Related Bioconjugation Strategies

The strategic incorporation of (2R,4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)thiazolidine-4-carboxylic acid (this compound) into peptide chains is a cornerstone of advanced chemical protein synthesis, particularly in the realm of Native Chemical Ligation (NCL) and other bioconjugation techniques. nih.govresearchgate.net The thiazolidine moiety serves as a masked or protected form of an N-terminal cysteine, a critical residue for the canonical NCL reaction. researchgate.netnih.gov This protection strategy is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide fragments that can be later deprotected and ligated. nih.govresearchgate.net

NCL enables the assembly of large proteins from smaller, unprotected peptide fragments. nih.govspringernature.com The reaction typically involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govnih.gov The use of this compound provides a robust method to introduce the required N-terminal cysteine equivalent, which can be unmasked at the appropriate time for ligation. researchgate.netresearchgate.net This approach has been instrumental in one-pot multi-segment ligation strategies, significantly improving the efficiency of synthesizing complex proteins. nih.gov

Precursor Synthesis for Thioester Formation

A fundamental requirement for NCL is the preparation of a peptide segment with a C-terminal thioester. nih.gov The synthesis of these thioester precursors via Fmoc-SPPS presents challenges because the thioester bond is susceptible to degradation under the basic conditions used for Fmoc group removal (e.g., with piperidine). nih.govosti.gov To circumvent this, various strategies have been developed to generate "crypto-thioesters" or thioester surrogates that are stable throughout the synthesis and can be converted into the active thioester just before ligation. researchgate.netnih.govwebsiteonline.cn

One of the most effective methods involves the use of peptide hydrazides as thioester precursors. researchgate.netnii.ac.jp These can be synthesized using standard Fmoc-SPPS protocols on a hydrazine-functionalized resin. researchgate.net After the peptide chain, which may include an N-terminal this compound, is assembled, the peptide hydrazide is cleaved from the resin. This precursor is stable and can be purified. Just prior to the ligation step, the hydrazide is converted to a highly reactive peptide azide (B81097) by treatment with sodium nitrite (B80452) (NaNO₂) under acidic conditions. The azide then undergoes thiolysis to form the required peptide thioester in situ, ready to react with an N-terminal cysteine-containing peptide. nii.ac.jprsc.org

A key advantage of this method is its compatibility with the N-terminal thiazolidine group. Studies have shown that the thiazolidine ring remains intact during the activation of the peptide hydrazide to the thioester, allowing for the successful synthesis of N-terminal Thz-containing peptide thioesters. nii.ac.jp

Table 1: Comparison of Thioester Precursor Strategies in Fmoc-SPPS

Precursor Strategy Description Advantages Disadvantages
Safety-Catch Linkers An acyl sulfonamide linker is used, which is stable to Fmoc deprotection conditions but can be activated post-synthesis to allow for thiolysis. osti.govspringernature.com Good stability during SPPS. Activation step can sometimes lead to side reactions or require harsh conditions.
Backbone Amide Linkers (N-Acylurea) The peptide is linked to the resin via a backbone amide that undergoes an N→S acyl shift upon treatment with a thiol, generating the thioester. nih.govnih.govspringernature.com Avoids direct thioester presence during SPPS. The efficiency of the acyl shift can be sequence-dependent.

| Peptide Hydrazides | The peptide is synthesized as a C-terminal hydrazide, which is converted to an azide and then a thioester post-SPPS. researchgate.netnii.ac.jprsc.org | Highly compatible with Fmoc-SPPS; stable precursor. researchgate.net | Requires a two-step activation (azide formation, then thiolysis) prior to ligation. |

Strategies for Thiazolidine-Mediated Ligation

The thiazolidine ring incorporated from this compound is central to several ligation strategies. Its primary role is as a stable, protected form of N-terminal cysteine. researchgate.net The ring can be opened, or "deprotected," to reveal the 1,2-aminothiol group of cysteine, which is then available for NCL. nih.govnih.gov This unmasking is typically achieved under mild conditions by treatment with an aldehyde scavenger or a methoxyamine solution, often by adjusting the pH of the reaction mixture. nih.govresearchgate.net This controlled deprotection is crucial for sequential and one-pot ligation strategies, where multiple peptide fragments are assembled in a specific order without intermediate purification steps. nih.gov For example, a novel one-pot strategy uses a specific aldehyde scavenger that efficiently converts the N-terminal thiazolidine to cysteine at pH 4.0 but is largely inactive at pH 7.5, allowing for precise control over the timing of the ligation reaction. researchgate.net

Beyond its role as a cysteine precursor for NCL, the thiazolidine ring can participate directly in ligation reactions. Chemoselective ligation can occur between a peptide containing an N-terminal 1,2-aminothiol moiety (generated from the thiazolidine) and another peptide or molecule bearing a C-terminal aldehyde. pnas.org This reaction forms a new, stable thiazolidine linkage and proceeds rapidly and site-specifically in aqueous buffers, even with fully unprotected peptide segments. pnas.org This method has been used to create cell-permeable hybrid peptides by ligating a hydrophobic membrane-penetrating sequence ending in an aldehyde to a functional cargo peptide with an N-terminal thiazolidine. pnas.org

Furthermore, thiazolidine chemistry has been expanded for various bioconjugation applications, such as labeling proteins and modifying living cell surfaces. nih.govacs.orgdocumentsdelivered.com The condensation reaction between the 1,2-aminothiol of an N-terminal cysteine and an aldehyde is highly specific and can be performed under physiological conditions. nih.gov

Incorporation into Complex Bioactive Molecular Architectures

The robustness of thiazolidine-based ligation strategies has enabled the synthesis of highly complex and biologically active molecules that would be difficult to produce by other means. The use of this compound as a key building block facilitates a modular approach, where different functional domains can be synthesized separately and then combined to create large, intricate structures. researchgate.netpnas.org

A significant achievement in this area is the total chemical synthesis of a mono-ubiquitinated histone H2A.Z, a protein of 209 amino acids. This synthesis was accomplished via a one-pot, four-segment ligation strategy that relied on the repetitive and controlled deprotection of N-terminal thiazolidine residues to direct the assembly of the fragments in the correct order. researchgate.net Another example is the synthesis of labeled α-Synuclein, a protein implicated in Parkinson's disease, where thiazolidine protection of an N-terminal cysteine was compatible with the incorporation of thioamide groups for misfolding studies. nih.gov

This modular approach has also been applied to generate novel cell-permeable peptides. pnas.org In one study, different membrane-penetrating sequences were combined with various functional cargo peptides, such as one containing the cytoplasmic domain of human integrin β3. The resulting hybrid peptide, formed through thiazolidine ligation, successfully inhibited the adhesion of human leukemia cells to fibrinogen, demonstrating its bioactivity. pnas.org

Table 2: Examples of Complex Molecules Synthesized Using Thiazolidine-Based Strategies

Molecule Size/Complexity Synthetic Strategy Key Feature of Thz Bioactivity/Application Reference
Mono-ubiquitinated Histone H2A.Z 209 amino acids One-pot four-segment ligation Repetitive, pH-controlled deprotection of N-terminal Thz Study of chromatin biology and epigenetic modifications. researchgate.net
Labeled α-Synuclein 140 amino acids (fragment) NCL with Thz-protected N-terminus Compatible with thioamide incorporation and expressed protein ligation. Probing protein misfolding in neurodegenerative diseases. nih.gov

| Cell-Permeable Integrin Peptide | Hybrid peptide (MPS + functional domain) | Thiazolidine ligation (Aldehyde + Thz) | Direct formation of a stable thiazolidine linkage between modules. | Inhibition of cell adhesion; potential for intracellular drug delivery. | pnas.org |

Influence of D-Thz Residues on Peptide Solubilization and Assembly in SPPS

A major challenge during Fmoc-SPPS is the aggregation of the growing peptide chain on the solid support. peptide.comarizona.edu This aggregation, driven by intermolecular hydrogen bonding between peptide backbones, can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. sigmaaldrich.comnih.gov Sequences rich in hydrophobic or β-branched amino acids are particularly prone to aggregation. nih.gov

Incorporating specific structural elements that disrupt hydrogen bonding is a key strategy to overcome this problem. peptide.com Proline is well-known for its ability to break secondary structures like α-helices and β-sheets. The cyclic structure of (2R,4R)-3-(9H-fluorenylmethoxycarbonyl)thiazolidine-4-carboxylic acid (this compound) makes it a "pseudoproline" derivative. Pseudoprolines, which are temporary modifications of serine, threonine, or cysteine residues, are highly effective at preventing aggregation during SPPS. sigmaaldrich.com

When this compound is incorporated into a peptide sequence, its thiazolidine ring introduces a kink in the peptide backbone, similar to proline. This disruption of the regular peptide structure interferes with the formation of the intermolecular hydrogen bonds that cause aggregation. peptide.comsigmaaldrich.com By preventing the peptide chains from self-associating on the resin, the D-Thz residue helps maintain the accessibility of the N-terminus for subsequent coupling and deprotection steps. This leads to improved synthetic efficiency, higher purity of the crude peptide, and enhanced solubility of the final product after cleavage from the resin. peptide.com The native peptide sequence is regenerated upon final cleavage and deprotection with trifluoroacetic acid (TFA), which opens the thiazolidine ring. sigmaaldrich.com

Structural and Conformational Analysis of Peptides Containing D Thz Residues

Impact of the Thiazolidine (B150603) Ring System on Peptide Backbone Conformation

The substitution of proline with D-Thz can impact the stability of secondary structures like polyproline helices. nih.gov While the inherent rigidity of the thiazolidine ring can promote turn conformations that may facilitate peptide cyclization, the ease of pucker interconversion can also lead to destabilization in certain contexts, such as in collagen-mimetic peptides. nih.govuq.edu.au The impact of D-Thz on conformation is also position-dependent within a peptide sequence. nih.gov

Role of D-Thz in Modulating Peptide Secondary Structure Elements

The incorporation of D-Thz residues is a strategic tool for modulating the secondary structure of both linear and cyclic peptides. google.comnih.govnih.gov

In cyclic peptides, the conformational constraints imposed by the D-Thz residue are particularly significant. uni-kiel.de The ground-state geometry of peptide bonds can make the cyclization of small to medium-sized peptides challenging. uni-kiel.de The inclusion of turn-inducing elements like D-Thz can pre-organize the linear precursor into a conformation that is more conducive to cyclization. uni-kiel.de For instance, thiazolidine rings have been embedded in side-chain-to-tail cyclic peptides. uni-kiel.de The rigidity and turn-inducing properties of D-Thz contribute to the conformational stability and defined three-dimensional structure of the resulting cyclic peptide. uq.edu.auacs.org

Intermolecular Interactions and Hydrogen Bonding Networks in D-Thz-Containing Peptide Assemblies

The heteroatoms within the thiazolidine ring, namely the sulfur and nitrogen atoms, play a crucial role in mediating intermolecular interactions and forming hydrogen bonding networks. nih.govnih.govnih.gov The nitrogen atom can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. uq.edu.aunih.gov The sulfur atom, with its lone pair of electrons, can also participate in non-bonding interactions that influence molecular conformation. uq.edu.aunih.gov

These interactions are critical for the self-assembly and aggregation of peptides. researchgate.net Terahertz (THz) spectroscopy has emerged as a sensitive probe for these weak intermolecular interactions, including hydrogen bonds and van der Waals forces, which are prevalent in peptide and protein structures. researchgate.netmdpi.comuniroma1.itmdpi.comresearchgate.net Studies using THz spectroscopy have shown that the absorption spectra of peptides are influenced by their secondary structure and the collective modes of hydrogen bonding networks. mdpi.compsu.edunih.govnih.govnih.govrsc.organu.edu.auacs.org Changes in the hydrogen bonding network upon hydration or conformational changes can be detected in the THz region. psu.edu

Chirality Maintenance and Epimerization Studies of D-Thz during Peptide Elongation

Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial. The α-carbon of an amino acid can be susceptible to racemization (epimerization for amino acids with more than one chiral center) during the activation and coupling steps of peptide synthesis. nih.govmdpi.com The use of the Fmoc protecting group is known to suppress racemization during activation and coupling. nih.gov

However, certain amino acids, like histidine and cysteine, are particularly prone to racemization. nih.gov While D-Thz is a derivative of cysteine, the formation of the thiazolidine ring protects the thiol group. smolecule.com Studies on the epimerization of amino acids during peptide synthesis have shown that the choice of coupling reagents and reaction conditions can significantly impact the level of racemization. bris.ac.ukacs.org For instance, solution-phase thioesterification of protected peptides can lead to epimerization of the C-terminal residue. nih.gov While specific studies focusing solely on the epimerization of Fmoc-D-Thz-OH during peptide elongation are not extensively detailed in the provided results, the general principles of preventing racemization in peptide synthesis apply. Careful selection of coupling reagents and conditions is necessary to ensure the chiral purity of the final peptide. mdpi.comrsc.orgmdpi.comfrontiersin.org

Analysis of Zwitterionic and Non-Ionized Forms of Thiazolidine-4-carboxylic Acid in Solution and Solid State

Thiazolidine-4-carboxylic acid can exist in both zwitterionic and non-ionized forms, depending on the surrounding environment. nih.gov In the solid state, (R)-thiazolidine-4-carboxylic acid exists in a zwitterionic form, where the carboxylic acid proton has transferred to the basic nitrogen atom. researchgate.net

In solution, the ionization state is dependent on the solvent polarity and pH. In D₂O, it adopts a zwitterionic structure. The pKa of the secondary amine is approximately 7.5, while the pKa of the carboxylic acid is around 3.2. vulcanchem.com The presence of substituents on the thiazolidine ring can influence its ionization behavior and hydrogen-bonding patterns. For example, the methyl ester of a thiazolidine derivative can prevent full zwitterionic stabilization. vulcanchem.com The ability to exist in different ionization states can affect the solubility and intermolecular interactions of thiazolidine-4-carboxylic acid and peptides containing this residue. cdnsciencepub.com

Chemical Reactivity and Transformations of Thiazolidine Residues Within Peptides

Ring-Opening Reactions of Thiazolidine (B150603) to Cysteine

The conversion of a thiazolidine ring back to a cysteine residue is a critical transformation that unmasks the reactive thiol group, enabling subsequent modifications such as native chemical ligation or disulfide bond formation. This ring-opening is typically achieved under specific chemical conditions, which have been the subject of extensive mechanistic investigation.

The ring-opening of the thiazolidine ring is an equilibrium process that can be driven to completion by trapping the released aldehyde. The reaction is generally acid-catalyzed, proceeding through the formation of a thioaminal intermediate. Various reagents have been developed to facilitate this process, each with its own mechanistic nuances and optimal reaction conditions.

Commonly employed reagents include hydroxylamine derivatives, such as methoxyamine (MeONH₂·HCl), which react with the liberated formaldehyde to form a stable oxime, thereby shifting the equilibrium towards the ring-opened cysteine product. The reaction is typically carried out at acidic pH (around 4-5) and can be accelerated by increasing the temperature.

More recently, 2-aminobenzamide-based aldehyde scavengers have been developed for efficient thiazolidine deprotection. These scavengers effectively capture the released formaldehyde, particularly at a pH of approximately 4.0. For instance, 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide has demonstrated efficacy in this role. The reaction can be completed within a few hours at elevated temperatures (e.g., 50 °C) chemrxiv.org.

Palladium and copper complexes have also been utilized to mediate the deprotection of thiazolidine. These metal-mediated approaches offer alternative conditions for ring-opening, which can be advantageous in the presence of other sensitive functional groups researchgate.net. Another strategy involves the use of 2,2'-dipyridyl disulfide (DPDS) under acidic conditions to convert the N-terminal thiazolidine into an S-pyridylsulfenylated cysteine residue, which is then ready for native chemical ligation csic.es.

The table below summarizes various conditions reported for the ring-opening of thiazolidine to cysteine.

Reagent/CatalystpHTemperature (°C)Reaction TimeNotes
Methoxyamine (MeONH₂·HCl)~437~1-2 hoursA commonly used method, but the reagent can have side reactions with thioesters at neutral pH chemrxiv.org.
O-Benzylhydroxylamine (O-BHA)4551 hourEfficient deprotection, with the reagent being extractable with organic solvents doi.org.
2-Amino-5-methoxy-N',N'-dimethylbenzohydrazide4502-4 hoursCompatible with one-pot ligation strategies due to its stability at neutral pH chemrxiv.orgamazonaws.com.
PdCl₂2Room Temp~2 hoursEffective for both thiazolidine and propargyloxycarbonyl (Proc) group removal nih.gov.
Iodine (I₂)2-7Room Temp15 minutesRapid deprotection, with 1.0 equivalent of iodine being sufficient nih.gov.
2,2'-Dipyridyl disulfide (DPDS)AcidicNot specifiedNot specifiedForms an S-pyridylsulfenylated cysteine residue csic.es.

The ability to unmask a cysteine residue at a specific position within a peptide chain through thiazolidine ring-opening is a powerful tool for post-synthetic peptide modification. This strategy is particularly valuable in the chemical synthesis of large proteins via native chemical ligation (NCL), where sequential ligation of peptide segments is required. An N-terminal thiazolidine serves as a protected form of cysteine on an internal peptide segment, preventing its premature reaction. Following the ligation of the C-terminal segment, the thiazolidine is opened to reveal the N-terminal cysteine of the newly elongated peptide, making it available for the next ligation step chemrxiv.org.

This approach has been successfully applied in one-pot multi-segment ligation strategies, significantly improving the efficiency of chemical protein synthesis by eliminating the need for intermediate purification steps. The choice of ring-opening reagent is critical in these one-pot strategies to ensure compatibility with the ligation conditions and to avoid side reactions with other functional groups, such as thioesters chemrxiv.org.

Beyond NCL, the unmasked cysteine can be used for various other modifications, including the introduction of fluorescent labels, biotin tags, or for the formation of specific disulfide bridges within the peptide structure.

Thiazolidine as a Reversible Protecting Group for Cysteine

The thiazolidine group serves as an effective and reversible protecting group for the N-terminal cysteine. The formation of the thiazolidine ring from Fmoc-D-Thz-OH during solid-phase peptide synthesis (SPPS) masks both the N-terminal amine and the thiol side chain of the cysteine residue.

A key advantage of the thiazolidine protecting group is its orthogonality to the widely used Fmoc/tBu strategy in SPPS. The thiazolidine ring is stable under the basic conditions required for Fmoc group removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions used for the cleavage of most side-chain protecting groups and cleavage from the resin (e.g., trifluoroacetic acid) nii.ac.jpnih.gov. This orthogonality allows for the selective deprotection of the thiazolidine group at the desired stage of the synthesis without affecting other protected amino acids in the peptide sequence.

The stability of the thiazolidine ring under standard SPPS conditions ensures that the N-terminal cysteine remains protected throughout the chain elongation process, preventing unwanted side reactions.

The table below outlines the compatibility of various thiazolidine deprotection methods with common peptide synthesis functionalities.

Deprotection ReagentCompatibility with ThioestersCompatibility with Fmoc/tBu Protecting GroupsKey Advantages
MethoxyaminePoor at neutral pHGoodWidely used and effective
2-Aminobenzamide ScavengersGoodGoodIdeal for one-pot ligation
PdCl₂GoodGoodMild conditions
IodineGoodGoodVery rapid deprotection
DPDSGoodGoodDirectly yields an activated cysteine for NCL

Formation of N-Terminal Thiazolidine-Capped Peptides

The introduction of an N-terminal thiazolidine is readily achieved during Fmoc-based SPPS by using this compound as the final amino acid to be coupled. The coupling of this compound proceeds via standard activation methods used in peptide synthesis.

Alternatively, an N-terminal thiazolidine can be formed post-synthetically by reacting a peptide with an N-terminal cysteine with an aldehyde under acidic conditions nih.gov. This reaction is generally mild and site-specific to the N-terminal 1,2-aminothiol of the cysteine residue nih.gov. The reaction can proceed efficiently under physiological conditions, forming a stable thiazolidine linkage nih.govdiva-portal.org. This method is useful for the site-specific conjugation of molecules to peptides and proteins nih.gov.

The formation of the thiazolidine ring is a reversible process, and the stability of the ring can be influenced by the pH and the nature of the aldehyde used. However, for many applications, the thiazolidine linkage is sufficiently stable.

Conversion to Other Heterocyclic Amino Acid Derivatives

The thiazolidine ring, once incorporated into a peptide chain, is not merely a stable cysteine surrogate but also a versatile chemical handle that can be converted into other heterocyclic structures. This transformation allows for the post-synthetic modification of peptides, introducing structural diversity and altering the physicochemical properties of the final molecule. The primary conversion pathway for a thiazolidine residue is its oxidation to the aromatic thiazole ring, a transformation that significantly changes the geometry and electronic nature of that portion of the peptide backbone.

This oxidation process is understood to proceed via a thiazoline intermediate. The conversion from the saturated thiazolidine to the partially unsaturated thiazoline, followed by subsequent dehydrogenation, results in the stable, aromatic thiazole. uq.edu.au This transformation replaces the chiral sp3-hybridized carbon of the original cysteine residue with a planar, sp2-hybridized aromatic system, thus rigidifying the peptide backbone and reducing polarity. uq.edu.au

Various reagents and conditions have been explored to effect this transformation, with manganese dioxide (MnO₂) being a prominent oxidizing agent for converting thiazoline precursors to thiazoles. rsc.orgresearchgate.net The mechanism of MnO₂ oxidation involves a two-electron redox reaction coupled with proton transfer, where Mn(IV) is reduced to the more stable Mn(II), driving the aromatization of the ring. researchgate.net Other reagents, such as phenanthraquinone, have also been used for the dehydrogenation of thiazolines. rsc.org

Recent advancements have focused on developing milder, more biocompatible methods. For instance, a metal-free protocol has been described for the oxidation of a thiazoline to a thiazole within a macrocyclic peptide, utilizing an alkaline salt and air. nih.gov This highlights a move towards greener chemistry in peptide modifications.

The conversion of a thiazolidine residue to a thiazole is a key step in the synthesis of various bioactive natural products and their analogs. nih.gov Thiazole-containing peptides often exhibit enhanced stability, bioactivity, and cell permeability, making them attractive targets in drug discovery. nih.govthieme.de The ability to perform this transformation on a pre-assembled peptide chain offers a powerful tool for creating peptide libraries with diverse heterocyclic scaffolds for biological screening.

The table below summarizes the key transformation discussed:

Starting ResidueIntermediate ResidueFinal ResidueKey Reagents
ThiazolidineThiazolineThiazoleManganese Dioxide (MnO₂), Phenanthraquinone, Alkaline Salt/Air

This strategic conversion underscores the utility of thiazolidine-containing building blocks like this compound, not only as protected cysteine equivalents but also as precursors for other important heterocyclic amino acid derivatives within complex peptide structures.

Computational and Theoretical Investigations of Fmoc D Thz Oh Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. mjcce.org.mkmdpi.com For Fmoc-D-Thz-OH, DFT calculations are instrumental in understanding its fundamental structural and electronic characteristics.

The three-dimensional structure of a peptide is intrinsically linked to its function. DFT calculations can be used to map the conformational energy landscape of this compound, identifying the most stable, low-energy spatial arrangements. nih.gov This process involves optimizing the geometries of various possible conformers, which arise from the rotation around single bonds and the puckering of the thiazolidine (B150603) ring. By comparing the energies of these optimized structures, a landscape of conformational preferences can be constructed. researchgate.netnih.gov

Table 1: Hypothetical Conformational Energy Analysis of this compound using DFT. This table illustrates the type of data generated from DFT calculations to compare the relative stability of different molecular conformations.
ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Predicted Population (at 298 K)
Global Minimumgauche (+60°), anti (180°)0.00~75%
Local Minimum 1gauche (-60°), anti (180°)1.25~15%
Local Minimum 2trans (180°), gauche (+60°)2.50~7%
Transition Statesyn (0°), syn (0°)5.00~3%

DFT calculations are also highly effective in predicting the vibrational spectra of molecules, which can be directly compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Terahertz (THz) spectroscopy. mjcce.org.mkacs.org Each calculated vibrational frequency corresponds to a specific collective motion of the atoms, such as the stretching or bending of bonds. mdpi.com

Table 2: Illustrative Vibrational Mode Assignments for this compound based on DFT Calculations. This table shows how theoretical calculations can assign specific atomic motions to spectral features.
Calculated Frequency (cm⁻¹)Experimental IR Peak (cm⁻¹)Vibrational Mode Assignment
~33003310 (broad)O-H stretch (Carboxylic acid dimer)
~17201719C=O stretch (Carboxylic acid) tandfonline.com
~16901695C=O stretch (Fmoc urethane)
~12501251C-S stretch (Thiazolidine ring) tandfonline.com
~85Not availableThiazolidine ring puckering (THz mode)
~60Not availableFmoc group out-of-plane bend (THz mode)

Molecular Dynamics (MD) Simulations of D-Thz-Containing Peptides

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. uzh.ch MD simulations are particularly valuable for understanding how peptides containing a D-Thz residue behave in a biological environment, such as in aqueous solution or near a protein receptor. nih.govplos.org

The trajectory from an MD simulation can be analyzed to compute a theoretical vibrational spectrum. The collective motions of the peptide backbone and side chains, especially the large-scale, low-frequency fluctuations, correspond to the THz region of the spectrum. These simulations can help interpret experimental THz spectra of peptides, linking specific spectral features to functional motions like the opening and closing of binding clefts or allosteric transitions. pnas.org

Table 3: Key Parameters from MD Simulations of a D-Thz-Containing Peptide. This table outlines typical outputs from MD simulations used to characterize the dynamic behavior of a peptide.
ParameterDescriptionInsight Provided
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Conformational stability and convergence of the simulation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue around its average position.Identifies flexible and rigid regions of the peptide. mdpi.com
Radius of Gyration (Rg)Measures the compactness of the peptide structure over time.Information on folding, unfolding, and overall shape. researchgate.net
Hydrogen Bond AnalysisTracks the formation and breaking of intramolecular and peptide-water hydrogen bonds.Stability of secondary structures and solvent interactions.
Principal Component Analysis (PCA)Identifies the dominant collective motions within the peptide.Reveals large-scale conformational changes relevant to function.

A key application of MD simulations is to understand how a peptide's dynamics change upon binding to a target, a phenomenon known as ligand-induced dynamic modulation. elifesciences.org By simulating a D-Thz-containing peptide both in its free state and when complexed with a receptor (e.g., a protein), one can observe changes in the peptide's conformational ensemble. uzh.chmdpi.com

These simulations can reveal that binding may restrict the peptide's flexibility in some areas while increasing it in others. rsc.org Such dynamic changes are often crucial for allosteric communication, where binding at one site influences the protein's activity at a distant site. pnas.org Analyzing these ligand-induced shifts provides critical insights for designing peptides with improved binding affinity and specificity. elifesciences.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Thiazolidine-4-carboxylic Acid Derivatives for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build predictive models correlating the chemical structure of a series of compounds with their biological activity. turkjps.orgnih.gov Numerous QSAR studies have been successfully performed on derivatives of thiazolidine-4-carboxylic acid and the related thiazolidine-2,4-dione scaffold to predict activities ranging from anti-influenza to anticancer and antitubercular. turkjps.orgnih.govijper.org

These studies typically involve calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule, including steric (size and shape), electronic (charge distribution), and hydrophobic properties. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.govijper.org

For example, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents identified several key descriptors. nih.govresearchgate.net The resulting model demonstrated good predictive power, with a squared correlation coefficient (R²) of 0.9092. nih.gov Such models are valuable tools for medicinal chemists, enabling the virtual screening of new compound libraries and guiding the design of more potent derivatives by indicating which structural modifications are likely to enhance activity. turkjps.org

Table 4: Significant Molecular Descriptors in QSAR Models for Thiazolidine Derivatives. This table summarizes findings from various QSAR studies, showing which molecular properties influence biological activity.
Descriptor TypeDescriptor NameCorrelation with ActivityPredicted Biological ActivityReference
Electronic/TopologicalGATSe2PositiveAntitubercular nih.gov
TopologicalShalPositiveAntitubercular nih.gov
Electronic/TopologicalSpMAD_DzsNegativeAntitubercular nih.gov
PhysicochemicalHydrogen Count-Anti-influenza (Neuraminidase) turkjps.org
PhysicochemicalHydrophilicity-Anti-influenza (Neuraminidase) turkjps.org
3D-FieldSteric DescriptorsNegativeAnti-influenza (Neuraminidase) turkjps.org
3D-FieldHydrophobic DescriptorsNegativeAnti-influenza (Neuraminidase) turkjps.org
3D-FieldElectrostatic EffectsDominantAnticancer ijper.org

De Novo Design and Virtual Screening of D-Thz-Based Molecular Scaffolds

The thiazolidine ring, the core component of this compound, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting point for de novo design and virtual screening campaigns aimed at discovering novel therapeutic agents. Computational chemistry provides powerful tools to explore the vast chemical space surrounding the D-thiazolidine (D-Thz) core, enabling the rational design of molecules with high affinity and specificity for a range of biological targets.

De novo design involves the computational creation of novel molecular structures, either by assembling small molecular fragments or by modifying existing scaffolds. nih.gov The D-Thz ring serves as a foundational scaffold from which new molecules are designed. These algorithms build upon the core structure by adding functional groups and side chains, guided by the steric and electronic requirements of a specific protein's binding site. preprints.org The goal is to generate novel compounds that are predicted to be highly active and possess favorable drug-like properties. nih.gov

Virtual screening is a complementary computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govthesciencein.org When focused on D-Thz-based systems, this process can be either ligand-based or structure-based. nih.govnih.gov

Ligand-Based Virtual Screening: This approach uses a known active molecule containing the thiazolidine scaffold as a template. The system then searches for other molecules in a database that have similar 2D or 3D structural features, on the principle that structurally similar compounds often exhibit similar biological activities. nih.govresearchgate.net

Structure-Based Virtual Screening: This method relies on the 3D structure of the target protein. thesciencein.org Large virtual libraries of D-Thz-based derivatives are computationally "docked" into the active site of the target. mdpi.comrsc.org Scoring functions are then used to estimate the binding affinity of each compound, allowing researchers to rank and prioritize the most promising candidates for synthesis and biological testing. mdpi.com

A common workflow for the computational design of D-Thz-based molecules begins with identifying a biological target. For instance, various thiazolidine derivatives have been designed and screened as potential inhibitors for targets such as protein tyrosine phosphatase 1B (PTP1B), vascular endothelial growth factor receptor-2 (VEGFR-2), and α-glucosidase. mdpi.comrsc.orgresearchgate.net

Once a target is chosen, molecular docking simulations are performed to understand how the D-Thz scaffold and its derivatives can interact with the key amino acid residues in the target's active site. rsc.orgrsc.org These studies provide crucial insights into the binding modes and help guide the design of new compounds with improved interactions. For example, a study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives used molecular docking to elucidate interactions within the PTP1B binding pocket, leading to the design of seven new potential inhibitors. mdpi.com

The table below summarizes findings from a computational study where newly designed thiazolidine-2,4-dione derivatives were evaluated against the PTP1B enzyme. The docking scores represent the predicted binding affinity, with more negative values indicating stronger binding.

Designed CompoundTarget EnzymeDocking Score (kcal/mol)Predicted Interacting Residues
Designed Compound 11aPTP1B-9.8Cys215, Arg221, Gln262, Asp181
Designed Compound 11bPTP1B-10.1Cys215, Arg221, Gln262, Asp181
Designed Compound 11cPTP1B-10.5Ser216, Ala217, Gly220, Arg221
Designed Compound 11dPTP1B-9.9Cys215, Arg221, Gln262, Phe182

Data sourced from a study on PTP1B inhibitors. mdpi.com

Following initial screening, more advanced computational methods like molecular dynamics (MD) simulations can be employed. researchgate.netrsc.org MD simulations model the movement of the ligand-protein complex over time, providing a deeper understanding of the stability of the interactions and the dynamic behavior of the designed molecule within the binding site. researchgate.net Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess the drug-likeness of the designed scaffolds at an early stage, helping to filter out compounds that are likely to fail in later stages of drug development. researchgate.netrsc.orgresearchgate.net

The table below showcases results from a virtual screening and experimental validation of newly synthesized thiazolidine-2,4-dione derivatives against the VEGFR-2 kinase domain. It highlights the correlation between computational predictions (docking scores) and actual biological activity (IC₅₀ values).

Compound IDDocking Score (kcal/mol) against VEGFR-2In Vitro IC₅₀ (µM) against VEGFR-2
Compound 18-10.110.891
Compound 19-10.270.543
Compound 20-10.850.198
Compound 21-11.230.125
Compound 22-11.870.079
Compound 23-10.490.311
Compound 24-11.520.092

Data adapted from research on VEGFR-2 inhibitors. researchgate.net

Through these iterative cycles of design, virtual screening, and computational evaluation, the D-Thz scaffold can be effectively optimized to generate potent and selective modulators for a diverse array of protein targets, demonstrating the power of integrating computational chemistry with medicinal chemistry. mdpi.comresearchgate.net

Advanced Analytical Techniques for Characterization of Fmoc D Thz Oh and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Fmoc-D-Thz-OH. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's structure. The diastereotopic nature of protons within the molecule, particularly in the flexible thiazolidine (B150603) and fluorenyl groups, can be resolved, providing insights into its three-dimensional structure in solution. sjsu.edu

Conformational analysis using NMR can reveal the dynamics of the molecule, such as restricted bond rotations. copernicus.org For a molecule like this compound, methylation or other substitutions could lead to observable rotameric signals in the ¹H NMR spectrum, indicating high rotational energy barriers (greater than ~15 kcal/mol) on the NMR timescale. copernicus.org While specific experimental data for this compound is not detailed in the literature, theoretical calculations and comparisons with similar structures are standard practice. sjsu.edudoi.org By combining experimental data like Nuclear Overhauser Effect (NOE) constraints and J-couplings with computational modeling, a refined solution structure can be determined. doi.org

Below is a table representing the type of data obtained from an NMR analysis for structural assignment.

Parameter Information Provided Application to this compound
Chemical Shift (δ) Identifies the chemical environment of each nucleus (¹H, ¹³C).Assigns specific protons and carbons to the Fmoc, thiazolidine, and carboxylic acid moieties.
Spin-Spin Coupling (J) Reveals connectivity between neighboring nuclei through chemical bonds.Confirms the bonding framework and provides stereochemical information.
Integration Determines the relative number of protons giving rise to a signal.Confirms the proton count for each distinct group in the molecule.
NOE Identifies nuclei that are close in space, regardless of bonding.Provides crucial data for determining the 3D conformation in solution.
Relaxation Times Gives information on molecular motion and dynamics.Characterizes the flexibility and rotational dynamics of the Fmoc and thiazolidine rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an exact model of this compound in its solid state, detailing bond lengths, bond angles, and torsional angles with high precision. Such an analysis would definitively establish the conformation of the thiazolidine ring and the spatial relationship between the Fmoc protecting group and the carboxylic acid.

This method has been used to confirm the three-dimensional structure of complex synthetic peptides, validating the integrity of the constituent amino acids and the correctness of disulfide pairings. nih.gov For a building block like this compound, a crystal structure would serve as an ultimate reference for its solid-state conformation and packing. smolecule.com While specific crystallographic data for this compound is not publicly available, the table below outlines the parameters that would be determined from such an analysis.

Crystallographic Parameter Description
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of every atom within the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles The dihedral angles that define the molecule's conformation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both assessing the purity of this compound and for monitoring its use in peptide synthesis. Chemical suppliers routinely use reverse-phase HPLC (RP-HPLC) to certify the purity of the compound, which is often reported to be ≥99%. chemimpex.com

In the context of Solid-Phase Peptide Synthesis (SPPS), HPLC is invaluable for reaction monitoring. nih.govsigmaaldrich.com Analysts can take small aliquots from the reaction vessel to check the completion of critical steps, such as the coupling of this compound to the N-terminus of a growing peptide chain or the subsequent removal of the Fmoc group. mdpi.comrsc.org This ensures that the synthesis proceeds with high efficiency at each stage, which is critical for the successful synthesis of long peptides. rsc.org The progress of ligation reactions, where peptide fragments are joined, is also typically monitored by HPLC. doi.org

The following table illustrates a hypothetical use of HPLC to monitor a peptide coupling reaction.

Time Point Reaction Stage Expected HPLC Observation Purity/Conversion
t = 0 minStart of reactionPeak for N-terminal deprotected peptide and peak for this compound.N/A
t = 30 minMid-reactionDecrease in reactant peaks, appearance of a new product peak (coupled peptide).~50% Conversion
t = 2 hEnd of reactionDisappearance or minimal presence of the limiting reactant peak. Dominant product peak.>99% Conversion

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it essential for verifying the molecular weight of this compound and the sequences of its peptide conjugates. The calculated molecular weight of this compound is 355.4 g/mol , a value that can be precisely confirmed by MS to validate the identity of the starting material. iris-biotech.deadvancedchemtech.com

When this compound is incorporated into a peptide, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the success of the synthesis. nih.gov The experimental mass of the resulting peptide conjugate is compared against its calculated theoretical mass. A match provides strong evidence that the correct amino acid sequence has been assembled. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide, providing data that confirms the specific amino acid sequence.

Technique Application Information Obtained for this compound Conjugates
ESI-MS Molecular weight determination of peptides in solution.Precise molecular mass of the full-length peptide conjugate, confirming successful incorporation.
MALDI-MS Molecular weight determination of peptides from a solid matrix.Rapid verification of peptide mass during reaction monitoring and final product analysis. nih.gov
Tandem MS (MS/MS) Peptide sequencing.Fragmentation pattern (b- and y-ions) that confirms the amino acid sequence, including the position of the D-Thz residue.

Terahertz (THz) Spectroscopy for Investigating Low-Frequency Vibrational Modes and Conformational Changes

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-15 THz), is an emerging technique for studying the low-frequency vibrational modes of biological molecules. mdpi.com These vibrations correspond to collective motions of the molecular skeleton and intermolecular interactions, such as hydrogen bonds, which are fundamental to the structure and function of peptides and proteins. mdpi.comspectroscopyeurope.com Unlike mid-infrared spectroscopy which probes specific bond vibrations, THz spectroscopy provides insight into the global, long-range dynamics of a molecule. researchgate.net

THz Time-Domain Spectroscopy (THz-TDS) for Peptide Fingerprinting

THz Time-Domain Spectroscopy (THz-TDS) is a coherent technique that measures both the amplitude and phase of the transmitted THz electric field. nih.govnih.gov This allows for the direct calculation of a sample's absorption coefficient and refractive index without relying on mathematical approximations. mdpi.com For small molecules like amino acids in a crystalline state, THz-TDS spectra exhibit distinct absorption peaks that serve as a unique "fingerprint." arxiv.org These spectral features are highly sensitive to the molecule's crystal structure and intermolecular hydrogen bonding network. uniroma1.it Therefore, THz-TDS can be used to distinguish between different amino acids and their isomers based on their unique low-frequency vibrational signatures. mdpi.com

Correlation of THz Spectra with Secondary and Tertiary Structures

The low-frequency vibrations probed by THz spectroscopy are intrinsically linked to the conformational state of peptides. uniroma1.it The THz absorption spectrum of a peptide is influenced by its secondary structure (e.g., α-helix vs. β-sheet) and tertiary structure. researchgate.net Studies have shown that the THz spectra of peptides are dominated by these collective modes, in contrast to the spectra of individual amino acids which are characterized by more isolated features. mdpi.com Molecular dynamics simulations and experimental work have demonstrated that changes in peptide conformation, such as the transition from a disordered to an α-helical state, result in significant changes in the THz absorption spectrum. aip.org While early studies on large proteins often showed monotonic, featureless spectra, more recent work on peptides has revealed distinct spectral features that can be correlated with their global structure, making THz spectroscopy a promising tool for analyzing conformational changes in peptide conjugates containing this compound. spectroscopyeurope.comoptica.org

Emerging Research Directions and Future Perspectives

Development of Stereospecific Synthetic Routes for D-Thz Analogs

The synthesis of D-Thz and its derivatives is foundational to its use in peptide chemistry. A primary method for creating the thiazolidine (B150603) ring involves the condensation reaction between L-cysteine and various aldehydes or ketones. researchgate.netmcmaster.ca This reaction can yield a mixture of diastereomers, necessitating stereoselective methods to produce optically pure analogs. researchgate.net

Researchers are actively developing stereoselective synthetic strategies to access diverse D-Thz analogs. For example, one-pot reactions involving the cyclization of D-penicillamine with different aromatic aldehydes have been shown to produce a series of thiazolidine-4-carboxylic acid derivatives in high yields and purities. researchgate.net Another approach involves the reaction of L-cysteine with aldehydes, followed by Boc protection, to yield enantiopure (2R,4R)-thiazolidine-4-carboxylic acids. rsc.org The development of these stereospecific routes is crucial for systematically studying how specific substitutions on the thiazolidine ring influence peptide structure and function. A key reaction involves the multicomponent condensation of an isatin (B1672199) derivative with (R)-thiazolidine-4-carboxylic acid to generate an azomethine ylide, which then undergoes a cycloaddition reaction. mdpi.com

Integration of D-Thz in Peptide-Based Materials Science Applications

The conformational rigidity of the D-Thz residue makes it an attractive component for peptide-based materials science. The incorporation of thiazolidine moieties can influence the self-assembly of peptides, leading to the formation of structured biomaterials like hydrogels and nanoparticles. While specific research on D-Thz in materials science is still emerging, the broader use of thiazolidine-containing peptides provides a strong precedent. The constrained ring system can help nucleate and stabilize specific secondary structures, such as β-turns, which are critical for controlling the macroscopic properties of self-assembled peptide materials. Future work will likely explore how the strategic placement of D-Thz within peptide sequences can be used to engineer novel materials with tailored mechanical, chemical, and biological properties for applications in tissue engineering, drug delivery, and biosensing.

Exploration of D-Thz for Modulating Molecular Recognition and Binding Properties

Replacing natural amino acids like proline with D-Thz can significantly alter a peptide's binding affinity and specificity for its biological target. The thiazolidine ring's distinct size and rigidity compared to proline's pyrrolidine (B122466) ring can stabilize specific peptide conformations, particularly the cis-amide bond, which can enhance binding to target proteins. nih.govsemanticscholar.org

In one study, substituting proline with L-thiazolidine-4-carboxylic acid in a peptide inhibitor of the Keap1-Nrf2 protein-protein interaction resulted in a notable increase in binding activity. nih.gov This improvement was attributed to the conformational effects induced by the thiazolidine ring. nih.gov Similarly, thiazolidinediones, a related class of compounds, have been shown to disrupt the protein-protein interactions between Bak peptide and Bcl-2/Bcl-xL proteins, highlighting the potential of the thiazolidine scaffold in modulating such interactions. ohiolink.edu These findings underscore the potential of using D-Thz to fine-tune the molecular recognition properties of therapeutic peptides, leading to more potent and selective drug candidates.

Table 1: Impact of Proline Substitution on Keap1 Binding Affinity nih.gov
Peptide ModificationOriginal ResidueSubstituted ResidueResulting IC50 (nM)Change in Binding Affinity
Peptide 15ProlineL-Thiazolidine-4-carboxylic acid89Increased
Peptide 16Proline(S)-Piperidine-2-carboxylic acid>1000Decreased (Tenfold Drop)

Advancements in Computational Prediction of D-Thz Conformational Effects

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are becoming indispensable for predicting how D-Thz incorporation affects peptide conformation. ruhr-uni-bochum.dersc.org These simulations can provide atomic-level insights into the flexibility, solvent interactions, and intramolecular hydrogen bonding of D-Thz-containing peptides. ruhr-uni-bochum.dersc.org

For instance, computational studies on cyclic peptides have shown that solvent and temperature can significantly affect their structural properties by controlling flexibility. ruhr-uni-bochum.de All-atom MD simulations have been used to reveal how thiazolidinedione derivatives can induce significant conformational changes in peptide oligomers, causing a reduction in β-sheet content and a transition to random coil structures. nih.govresearchgate.net As computational power and force field accuracy improve, these methods will play an increasingly vital role in the rational design of D-Thz-containing peptides, allowing researchers to predict conformational outcomes before undertaking laborious and expensive synthesis. biorxiv.org

New Methodologies for Thiazolidine Functionalization within Peptide Chains

Beyond incorporating D-Thz as a building block, researchers are developing methods to chemically modify the thiazolidine ring after it has been integrated into a peptide chain. This post-synthesis functionalization allows for the introduction of labels, cross-linkers, or other functionalities at specific sites.

One emerging strategy is the development of chemoselective reactions that target the thiazolidine ring. For example, a multicomponent reaction known as the oxidative nitrile thiazolidination (OxNiTha) reaction can selectively convert an N-terminal dimethylated peptide to a five-membered thiazolidine ring, enabling the attachment of fluorescent or affinity tags. nih.gov Another approach involves the cleavage of the thiazolidine ring to unmask a reactive group. The thiazolidine moiety, often used as a protected form of cysteine, can be cleaved using reagents like methoxyamine or palladium(II) catalysts to generate a free cysteine residue for subsequent ligation or modification. rsc.org Furthermore, copper(II) complexes have been shown to catalyze the cleavage of the thiazolidine bond under physiological conditions, liberating a reactive α-oxo-aldehyde group that can be further functionalized. researchgate.net These innovative methodologies expand the chemical toolbox for creating complex, multifunctional peptides with precisely controlled architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.